1-Penten-3-OL

Flavor Chemistry Sensory Science Volatile Organic Compounds

Select 1-Penten-3-OL (CAS 616-25-1) for a powerful green, horseradish, and tropical fruity character in beverage, confectionery, or savory applications. Unlike 1-octen-3-ol (undesired mushroom note) or 3-penten-2-ol (burnt rubber off-odor), this FEMA GRAS 3584 compound delivers rapid headspace contribution (vapor pressure 11.2 mmHg at 25°C). Its chiral secondary alcohol moiety enables stereoselective synthesis (up to 99% ee). High volatility and 30+ min blotter tenacity make it an effective top note for perfumers. Request your quote today.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 616-25-1
Cat. No. B1202030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Penten-3-OL
CAS616-25-1
Synonyms1-penten-3-ol
1-pentene-3-ol
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCCC(C=C)O
InChIInChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3
InChIKeyVHVMXWZXFBOANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility90.1 mg/mL at 25 °C
sparsely soluble in water;  miscible in ether
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Penten-3-OL (CAS 616-25-1) Procurement Guide: Physical Properties and Regulatory Status


1-Penten-3-OL (CAS 616-25-1) is a C5 unsaturated secondary alcohol (pent-1-en-3-ol), naturally occurring in a range of foods . It is a colorless to pale-yellow liquid with a density of 0.838–0.839 g/mL at 20–25°C, a boiling point of 114–115°C, and a flash point of 25–28°C (closed cup) [1]. It is sparingly soluble in water, miscible with ethanol, and bears the FEMA GRAS designation 3584 [2].

1-Penten-3-OL: Why Substituting with Other C5/C8 Alkenols or Positional Isomers Compromises Performance and Compliance


Superficial structural similarity among C5 alkenols (e.g., 1-penten-3-one, 3-penten-2-ol, 2-penten-1-ol) and the C8 analog 1-octen-3-ol masks critical divergences in sensory profile, physicochemical behavior, stereochemical utility, and regulatory acceptance. Substitution without direct quantitative comparison risks product failure due to altered odor character [1], dramatically different vapor pressure/flash point , loss of enantioselective synthetic value [2], and non-compliance with established food additive clearances [3].

1-Penten-3-OL vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Odor Profile Divergence: 1-Penten-3-OL vs. 1-Octen-3-ol (Read-Across Analog)

In toxicological read-across evaluations, 1-penten-3-ol was selected as an analog for 1-octen-3-ol due to structural similarity [1]. However, their odor profiles differ fundamentally. 1-Penten-3-ol is characterized by a pungent, horseradish-like, green vegetable, and tropical fruity nuance, with a reported tenacity on blotter of >30 minutes [2]. In contrast, 1-octen-3-ol exhibits a distinctly mushroom, earthy, fungal, and green character . While water odor thresholds for 1-octen-3-ol are documented (e.g., 1.5 ppb in one study [3]), comparable quantitative threshold data for 1-penten-3-ol in a standardized medium (e.g., water) is not widely reported in open literature, precluding a direct numeric threshold comparison. Nevertheless, the descriptive sensory divergence is unequivocal.

Flavor Chemistry Sensory Science Volatile Organic Compounds

Stereochemical Differentiation: Enantiomeric Excess and Optical Rotation vs. Achiral or Racemic Analogs

1-Penten-3-OL possesses a chiral center and is optically active [1]. The pure enantiomers exhibit specific optical rotations: the d-isomer shows [α]D +10.5° (ethanol), while the l-isomer shows [α]D -7.1° (ethanol) [2]. This stereochemical feature enables its use as a substrate in asymmetric hydrogenation and alkylation reactions to achieve high enantiomeric excess (ee). In contrast, functional analogs like 1-penten-3-one (CAS 1629-58-9) lack a chiral center, and common racemic C5 alcohols (e.g., 3-penten-2-ol) do not offer the same defined stereochemical utility without additional resolution steps.

Asymmetric Synthesis Chiral Chemistry Stereoselective Catalysis

Physicochemical Divergence: Vapor Pressure and Flash Point vs. C8 Homolog 1-Octen-3-ol

1-Penten-3-OL and its C8 homolog 1-octen-3-ol exhibit markedly different vapor pressures and flash points, impacting both handling safety and evaporation behavior in formulations. 1-Penten-3-OL has a measured vapor pressure of 11.2 mmHg at 25°C and a flash point of 25°C (77°F) . In contrast, 1-octen-3-ol has an estimated vapor pressure of approximately 0.03 mmHg at 25°C [1] and a flash point of 61°C (closed cup) . This ~370-fold difference in vapor pressure directly translates to divergent volatility and headspace contributions in fragrance applications.

Physical Chemistry Process Safety Formulation Science

Regulatory Clearance for Food Use: FEMA GRAS 3584 vs. Unapproved or Differently Regulated Analogs

1-Penten-3-OL is specifically designated as FEMA GRAS 3584 and is listed in 21 CFR §172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption [1]. In contrast, structurally related C5 alkenols such as 3-penten-2-ol (CAS 1569-50-2) and 2-penten-1-ol (CAS 1576-95-0) have different FEMA designations (e.g., FEMA 4305 for 2-penten-1-ol) and distinct usage limits and food category approvals. Moreover, 1-penten-3-one (CAS 1629-58-9), while naturally occurring, has a different FEMA GRAS status (FEMA 3382) and is associated with a lower odor threshold and distinct sensory profile. Procurement of 1-penten-3-ol specifically ensures compliance with established food additive clearances for flavor formulations.

Food Additive Regulations Flavor Ingredient Compliance GRAS Determination

Kinetic Reactivity in Atmospheric Degradation: 1-Penten-3-OL vs. (Z)-2-Penten-1-ol

Smog chamber studies have quantified the rate constants for the gas-phase reaction of 1-penten-3-ol and (Z)-2-penten-1-ol with chlorine atoms as a function of temperature [1]. At 298 K and atmospheric pressure, the reaction rate constant for 1-penten-3-ol + Cl is k = (2.81 ± 0.45) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, while for (Z)-2-penten-1-ol it is k = (2.45 ± 0.39) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. The ~15% higher reactivity of 1-penten-3-ol indicates a shorter atmospheric lifetime and potentially different environmental fate profile compared to its positional isomer.

Atmospheric Chemistry Environmental Fate Oxidation Kinetics

1-Penten-3-OL: Optimal Application Scenarios Based on Quantified Differentiation


Flavor Formulation: Delivering a Green, Horseradish, Tropical Top Note

Formulators seeking a powerful green, horseradish, and tropical fruity character for beverage, confectionery, or savory applications should select 1-penten-3-ol. Its high vapor pressure (11.2 mmHg at 25°C) ensures rapid headspace contribution, and its FEMA GRAS 3584 status allows use in food products at defined levels (e.g., baked goods 8.8 mg/kg; non-alcoholic beverages 3.5 mg/kg) [1]. Substituting with 1-octen-3-ol would introduce an undesired mushroom note, while 3-penten-2-ol presents a burnt rubber off-odor [2].

Asymmetric Synthesis: Chiral Building Block for Enantioselective Transformations

Researchers conducting asymmetric hydrogenation, alkylation, or desymmetrization reactions benefit from 1-penten-3-ol's chiral secondary alcohol moiety. The d- and l-isomers exhibit defined optical rotations ([α]D +10.5° and -7.1° in ethanol) [3], and the compound serves as a prochiral substrate for rhodium- or chiral amino alcohol-catalyzed reactions achieving up to 99% enantiomeric excess . Achiral analogs like 1-penten-3-one or racemic mixtures like 3-penten-2-ol cannot support such stereoselective outcomes.

Environmental Fate and Atmospheric Chemistry Studies

For studies modeling the atmospheric degradation of unsaturated alcohols, 1-penten-3-ol offers a directly measured rate constant with chlorine atoms of k = (2.81 ± 0.45) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K [4]. This ~15% higher reactivity compared to its isomer (Z)-2-penten-1-ol makes 1-penten-3-ol the preferred substrate when a shorter atmospheric lifetime is required, or when investigating structure-reactivity relationships in VOC oxidation.

Fragrance Accords: Providing Lift in Cucumber, Melon, Berry, and Vegetable Compositions

Perfumers utilize 1-penten-3-ol at trace to 1% levels to impart lift and a fresh green character to cucumber, melon, berry, and vegetable accords [5]. Its high volatility and tenacity on blotter (>30 minutes) [6] make it an effective top note. The compound's distinct horseradish and tropical undertones differentiate it from other green C5 alcohols like cis-3-hexenol, ensuring a unique signature in fine fragrance and personal care formulations.

Technical Documentation Hub

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